molecular formula C9H9ClN2O3 B13463688 6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride

6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride

Cat. No.: B13463688
M. Wt: 228.63 g/mol
InChI Key: XZPDXYUVHVBOGJ-UHFFFAOYSA-N
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Description

6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride is a chemical compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with formamide under acidic conditions to form the benzodiazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 6-hydroxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride.

    Reduction: 6-methoxy-1H-1,3-benzodiazole-5-methanol.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1H-1,2,3-benzotriazole-5-carboxylic acid: Similar structure but with a triazole ring instead of an imidazole ring.

    methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate: A methyl ester derivative with similar core structure.

Uniqueness

6-methoxy-1H-1,3-benzodiazole-5-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

6-methoxy-3H-benzimidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O3.ClH/c1-14-8-3-7-6(10-4-11-7)2-5(8)9(12)13;/h2-4H,1H3,(H,10,11)(H,12,13);1H

InChI Key

XZPDXYUVHVBOGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(=O)O)NC=N2.Cl

Origin of Product

United States

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